Californidine

描述

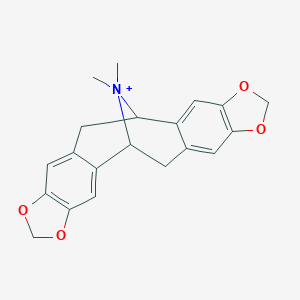

Californidine is an alkaloid with the molecular formula C20H20NO4+. It is isolated from extracts of the California poppy (Eschscholzia californica) and other plants of the genus Eschscholzia . This compound is known for its sedative, anxiolytic, and analgesic effects .

准备方法

Californidine can be synthesized through various methods. One common approach involves the extraction from the California poppy using solvents like ethanol . The biosynthesis of benzophenanthridine alkaloids, including this compound, can be induced in cultured cells by using glycoprotein preparations from yeast, methyl jasmonate, artificial acidification with permeant acids, or mild osmotic stress .

化学反应分析

Californidine undergoes several types of chemical reactions, including oxidation, reduction, and substitution. The structural diversity of isoquinoline alkaloids, such as this compound, is often due to cytochrome P450 activities . Common reagents used in these reactions include cytochrome P450 enzymes, which catalyze methylenedioxy bridge-forming reactions . Major products formed from these reactions include various isoquinoline alkaloids .

科学研究应用

Biological Activities

Californidine exhibits several biological activities, which can be categorized as follows:

- Enzyme Inhibition : Research indicates that this compound can inhibit various enzymes associated with pathogens like HIV and E. coli. This inhibition suggests potential applications in developing new antimicrobial agents.

- Neuropharmacological Effects : Studies have shown that this compound interacts with serotonin receptors, particularly 5-HT(1A), which are involved in neuromodulation. This interaction may contribute to its calming effects and potential use in treating mood disorders .

- Sedative and Analgesic Properties : this compound has been traditionally used as a sedative and pain reliever, with evidence supporting its efficacy in reducing anxiety and providing mild analgesia .

Scientific Research Applications

This compound's unique properties make it suitable for various research applications:

- Pharmacokinetic Studies : Research has highlighted the importance of understanding how this compound interacts with cytochrome P450 enzymes, which are crucial for drug metabolism. Studies indicate that while extracts from Eschscholzia californica can inhibit certain CYP enzymes, this compound itself does not significantly affect these pathways .

- Mood Disorder Research : Investigations into the potential use of this compound for treating mood disorders like bipolar affective disorder have begun, though further studies are necessary to establish its efficacy in clinical settings.

- Pain Management : The compound's analgesic properties have led to explorations into its use as an alternative treatment for chronic pain conditions, particularly in cases of opioid addiction where traditional medications may not be suitable .

Case Study 1: Opioid Addiction Management

A notable case involved a patient who developed an addiction to oxycodone after surgery. Treatment with a tincture of Eschscholzia californica, containing this compound, helped the patient manage pain without returning to opioid use, illustrating the compound's potential in addiction recovery scenarios .

Case Study 2: Insomnia Treatment

Research combining extracts from Eschscholzia californica and valerian showed promise in managing insomnia symptoms in adults. The combination leveraged the sedative properties of both plants, suggesting a synergistic effect that could enhance therapeutic outcomes .

作用机制

相似化合物的比较

Californidine is similar to other isoquinoline alkaloids such as eschscholtzine, protopine, and sanguinarine . this compound is unique due to its specific molecular structure and its distinct pharmacological properties . Unlike some other alkaloids, this compound does not cause disorientation and is non-addictive .

生物活性

Californidine is a significant alkaloid derived from Eschscholzia californica , commonly known as California poppy. This compound has garnered interest due to its various biological activities, particularly its sedative, anxiolytic, and analgesic properties. The following sections detail the pharmacological effects, mechanisms of action, and relevant research findings associated with this compound.

Chemical Profile

This compound (CHNO; molecular weight 338.4 g/mol) is one of the prominent alkaloids found in California poppy. It is typically present in significant quantities within the plant, contributing to its medicinal properties . The concentration of this compound in various extracts has been quantified in studies, providing insight into its potential effectiveness.

| Alkaloid | Concentration (mg/g) |

|---|---|

| This compound | 12.5 ± 1.8 |

| Protopine | 0.514 ± 0.038 |

| Allocryptopine | 0.0120 ± 0.0023 |

| Eschscholtzine | 8.700 ± 0.51 |

| Sanguinarine | 0.0191 ± 0.0050 |

| Chelerythrine | 0.068 ± 0.011 |

| Reticuline | 1.095 ± 0.16 |

| N-Methyllaurotetanine | 5.68 ± 0.72 |

| Caryachine | 0.410 ± 0.065 |

This table illustrates the relative abundance of this compound compared to other alkaloids in California poppy, indicating its prominence within the plant's chemical profile .

Sedative and Anxiolytic Properties

This compound has been shown to exhibit sedative and anxiolytic effects, making it a candidate for treating anxiety and sleep disorders:

- Sedation : In preclinical studies, extracts containing this compound have demonstrated prolonged sleep duration and reduced locomotor activity in animal models . These effects are thought to be mediated through interactions with GABA receptors, which play a crucial role in inhibitory neurotransmission in the brain .

- Anxiolysis : Clinical studies involving combinations of California poppy extracts have reported significant reductions in insomnia severity index (ISI) scores among participants suffering from insomnia, suggesting that this compound contributes to alleviating anxiety symptoms .

Analgesic Effects

This compound also shows potential as an analgesic agent:

- Research indicates that alkaloids from California poppy can bind to opioid receptors, which may explain their traditional use for pain relief . A combination of California poppy with other herbs has been shown to effectively reduce anxiety and pain symptoms in clinical settings.

The mechanisms underlying the biological activity of this compound involve several pathways:

- GABA Receptor Modulation : this compound and other alkaloids from California poppy have been hypothesized to act on GABA receptors, enhancing their activity and contributing to sedative effects . This modulation can lead to increased chloride ion influx, resulting in hyperpolarization of neurons and subsequent sedation.

- Serotonin Receptor Interaction : In vitro studies have demonstrated that extracts from California poppy can bind to serotonin receptors (5-HT), which are involved in regulating mood and anxiety . This interaction may further support its anxiolytic properties.

Observational Study on Insomnia Management

A recent observational study investigated the efficacy of a combination of California poppy and valerian extracts for managing insomnia:

- Participants : The study included adults diagnosed with adjustment insomnia.

- Findings : After four weeks of treatment, participants showed a significant reduction in ISI scores (from 16.09 to 11.32), indicating improved sleep quality and reduced anxiety levels .

Randomized Controlled Trials

In a double-blind randomized controlled trial comparing California poppy with placebo:

属性

IUPAC Name |

23,23-dimethyl-5,7,16,18-tetraoxa-23-azoniahexacyclo[10.10.1.02,10.04,8.013,21.015,19]tricosa-2,4(8),9,13,15(19),20-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20NO4/c1-21(2)15-3-11-5-17-19(24-9-22-17)7-13(11)16(21)4-12-6-18-20(8-14(12)15)25-10-23-18/h5-8,15-16H,3-4,9-10H2,1-2H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFYKETHYKFKFQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(C2CC3=CC4=C(C=C3C1CC5=CC6=C(C=C25)OCO6)OCO4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20NO4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18830-99-4 | |

| Record name | (-)-Californidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18830-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Californidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018830994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。